5-(2-Aminoethyl)-3-chloropyridin-2-amine
Description
Properties
Molecular Formula |
C7H10ClN3 |
|---|---|
Molecular Weight |
171.63 g/mol |
IUPAC Name |
5-(2-aminoethyl)-3-chloropyridin-2-amine |
InChI |
InChI=1S/C7H10ClN3/c8-6-3-5(1-2-9)4-11-7(6)10/h3-4H,1-2,9H2,(H2,10,11) |
InChI Key |
AECZMAFCIYDFAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N)CCN |
Origin of Product |
United States |
Preparation Methods
Chlorination of 2-Aminopyridine to 2-Amino-5-chloropyridine
The initial step in synthesizing this compound often involves preparing the intermediate 2-amino-5-chloropyridine . According to the US patent US3985759A, selective monochlorination of 2-aminopyridine is achieved by reacting it with a chlorinating agent in a strongly acidic medium with a Hammett acidity function below -3.5. This method minimizes the formation of over-chlorinated by-products such as 2-amino-3,5-dichloropyridine, improving yield and purity.
- Reaction conditions: Strongly acidic medium (e.g., hydrochloric acid), chlorinating agent (e.g., chlorine or sodium hypochlorite).
- Outcome: High selectivity for 2-amino-5-chloropyridine with minimal dichloro by-products.
- Yield: Improved compared to previous methods, though exact yield values vary depending on conditions.
This intermediate is critical as it forms the chlorinated pyridine core required for further functionalization.
Oxidative Chlorination Using Hydrochloric Acid and Sodium Hypochlorite
A Chinese patent CN106432069A describes a practical and cost-effective method for preparing 2-amino-5-chloropyridine using 2-aminopyridine, hydrochloric acid, and sodium hypochlorite:
-
- Slowly add concentrated hydrochloric acid to 2-aminopyridine.
- Maintain reaction at constant temperature for 2 hours, then raise temperature to 25°C for 4 more hours.
- Adjust pH to above 8 with 5 mol/L sodium hydroxide, filter, wash, and extract with dichloroethane.
- Further purification by dissolving in dilute hydrochloric acid, filtering, adjusting pH to 4, and extracting again.
-
- Molar conversion rate of 2-aminopyridine: 94-97%
- Molar yield of 2-amino-5-chloropyridine: 69.5-72%
- Product composition by GC-MS: 84.2% 2-amino-5-chloropyridine, 12.1% 2-amino-3-chloropyridine, minor amounts of dichlorinated and unreacted species.
-
- Uses inexpensive and safer chlorinating agents (NaClO and HCl).
- Avoids direct chlorine gas use, enhancing safety and reducing pollution.
- Mild reaction conditions suitable for scale-up.
| Parameter | Value/Condition |
|---|---|
| Starting material | 2-Aminopyridine |
| Chlorinating agents | Hydrochloric acid, Sodium hypochlorite |
| Reaction temperature | Initial constant, then 25°C |
| Reaction time | 6 hours total |
| pH adjustment | >8 (NaOH), then 4 (NaOH) |
| Extraction solvent | Dichloroethane |
| Yield (%) | 69.5–72 |
| Conversion (%) | 94–97 |
This method is well-documented for producing the chlorinated intermediate essential for the subsequent amination steps.
Amination of 5-Chloromethyl-2-chloropyridine to this compound
The key step to obtain This compound involves introducing the aminoethyl group at the 5-position of the chloropyridine ring.
According to US patent US6150528A, the process includes:
- Starting materials: 5-chloromethyl-2-chloropyridine and 5-dichloromethyl-2-chloropyridine, obtained by chlorination of 5-methyl-2-chloropyridine.
- Amination reaction: React the chloromethyl derivatives with substituted amines such as ethylenediamine under reducing conditions.
- Conditions:
- Chlorination at 50–150°C, preferably 70–120°C, often with free-radical initiators like azoisobutyronitrile or benzoyl peroxide.
- Amination under hydrogen atmosphere (1–30 bar), using Raney nickel or Raney cobalt as catalyst.
- Reaction temperature for amination: 20–50°C, preferably ambient.
Work-up: Catalyst filtration, solvent and amine distillation, purification by distillation.
-
- Charge autoclave with ethylenediamine, ethanol, and Raney nickel.
- Flush with hydrogen, maintain pressure at 3–9 bar.
- Pump in dichloromethyl-chloropyridine dissolved in ethanol at 35°C.
- Reaction proceeds until hydrogen uptake ceases.
- Filter catalyst, concentrate filtrate, and purify.
This method efficiently introduces the aminoethyl group, yielding the target compound with high purity.
| Step | Condition/Details |
|---|---|
| Chlorination temperature | 50–150°C (preferably 70–120°C) |
| Chlorination initiators | Azoisobutyronitrile, benzoyl peroxide |
| Amination catalyst | Raney nickel or Raney cobalt |
| Hydrogen pressure | 1–30 bar (preferably 1–15 bar) |
| Amination temperature | 20–50°C (ambient preferred) |
| Amination solvent | Ethanol or other suitable solvent |
| Amination amine | Ethylenediamine or substituted amines |
| Purification | Filtration, distillation |
This two-step chlorination-then-amination process is the most direct and scalable route to this compound.
Alternative Amination via Reaction with Simple Amides
A 2011 study published in the Journal of the Brazilian Chemical Society demonstrated a metal- and base-free synthesis of aminopyridines by refluxing chloropyridines with simple amides, facilitating C-N bond formation without catalysts or microwave irradiation.
- Key points:
- Reaction of chloropyridines (e.g., 2-chloro-3-nitropyridine) with formamides under reflux.
- Electron-withdrawing groups on pyridine ring enhance nucleophilic substitution.
- The chloro group at the 2-position is particularly reactive.
- This method avoids metal catalysts and harsh conditions.
While this method is promising for aminopyridine derivatives, its specific application to this compound is less documented, but it suggests potential alternative synthetic routes.
Summary Table of Preparation Methods
Research Outcomes and Analysis
- The chlorination methods focus on achieving high regioselectivity for the 5-chloro position on the pyridine ring, which is crucial for subsequent amination.
- The oxidative chlorination method using sodium hypochlorite and hydrochloric acid is notable for its safety and environmental benefits, with yields around 70%.
- Amination via catalytic hydrogenation with Raney nickel under hydrogen pressure is well-established for introducing the aminoethyl group.
- The alternative amide-based amination offers a green chemistry approach but requires further optimization for this specific compound.
- Analytical techniques such as GC-MS confirm product purity and conversion rates, validating the efficiency of these methods.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Aminoethyl)-3-chloropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-(2-Aminoethyl)-3-chloropyridin-2-amine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules. It may serve as a ligand in the development of enzyme inhibitors or receptor modulators .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in targeting specific receptors or enzymes involved in disease pathways .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique structure allows for the development of novel materials with specific properties .
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)-3-chloropyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key pyridine derivatives and their structural/functional distinctions:
Key Observations:
- Substituent Position: The chloro group at position 3 in 3-chloropyridin-2-amine facilitates intermolecular Cl⋯Cl interactions (3.278 Å) and centrosymmetric dimer formation via N–H⋯N hydrogen bonds . In contrast, 5-Amino-2-chloropyridine (NH₂ at C5) likely exhibits distinct electronic and steric effects due to the amine’s placement .
- Functional Groups: Nitro Groups (e.g., 2-Amino-3-chloro-5-nitropyridine): Electron-withdrawing nitro groups reduce electron density on the pyridine ring, decreasing nucleophilic substitution reactivity but enhancing electrophilic interactions .
Physicochemical Properties
- Hydrogen Bonding: 3-Chloropyridin-2-amine forms cyclic dimers via N–H⋯N interactions, while intramolecular N–H⋯Cl bonds (3.001 Å) further stabilize its structure . The aminoethyl group in the target compound may participate in additional H-bonding, enhancing crystal packing or solubility.
- Lipophilicity: Adamantyl or alkoxy groups (e.g., 5-Chloro-4-(2,2-difluoroethoxy)pyridin-3-amine) increase logP values , whereas aminoethyl groups balance hydrophilicity and flexibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
